tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate
Description
The compound tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate (CAS: 2654797-82-5) features a bicyclo[1.1.1]pentane core substituted at the 1-position with a tert-butyl carbamate group and at the 3-position with a 3-oxoazetidin-1-yl moiety. Its molecular formula is C₁₃H₂₁N₃O₃, with a molecular weight of 267.33 g/mol . The 3-oxoazetidin-1-yl substituent introduces a lactam ring, which may enhance hydrogen-bonding interactions and metabolic stability compared to simpler alkyl groups .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-11(2,3)18-10(17)14-12-6-13(7-12,8-12)15-4-9(16)5-15/h4-8H2,1-3H3,(H,14,17) |
InChI Key |
UUGWYFFQBBFFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N3CC(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the azetidinone ring. The final step involves the attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azetidinone ring or other parts of the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate involves its interaction with specific molecular targets. The azetidinone ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The bicyclo[1.1.1]pentane core provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Substituent-Driven Physicochemical and Pharmacokinetic Properties
The bicyclo[1.1.1]pentane scaffold is often functionalized with diverse substituents to optimize drug-like properties. Below is a comparative analysis of key analogues:
Key Observations:
- Lipophilicity Modulation: The trifluoromethyl (CF₃) analogue exhibits the highest lipophilicity, while the cyano (CN) and hydroxyethyl (CH₂CH₂OH) groups significantly reduce logP values .
- Metabolic Stability : Bicyclo[1.1.1]pentane derivatives generally show improved metabolic stability compared to tert-butyl analogues due to reduced enzymatic recognition . The 3-oxoazetidin-1-yl group in the target compound may further enhance stability via intramolecular hydrogen bonding .
- Synthetic Utility : Iodinated derivatives (e.g., ) serve as intermediates in Suzuki-Miyaura couplings, enabling rapid diversification of the scaffold .
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